

An In-depth Technical Guide on the Spectroscopic Data of Diacetoxyiodobenzene

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Compound of Interest

Compound Name: *Diacetoxyiodobenzene*

Cat. No.: *B1259982*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diacetoxyiodobenzene** (DAIB), a versatile hypervalent iodine reagent. The information is curated for professionals in research and drug development, offering detailed data, experimental protocols, and logical workflows to facilitate its use and characterization.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Diacetoxyiodobenzene**.

Table 1: ^1H NMR Spectroscopic Data of **Diacetoxyiodobenzene**

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
CDCl ₃	8.09	d	7.3	2H	H-2, H-6 (ortho)	[1]
7.63-7.47	m	-	3H	H-3, H-4, H-5 (meta, para)	[1]	
2.01	s	-	6H	2 x -OCOCH ₃	[1]	
DMSO-d ₆	8.12-8.09	m	-	2H	H-2, H-6 (ortho)	
7.72-7.69	m	-	1H	H-4 (para)		
7.61-7.57	m	-	2H	H-3, H-5 (meta)		
1.96	s	-	6H	2 x -OCOCH ₃		

Table 2: ¹³C NMR Spectroscopic Data of **Diacetoxyiodobenzene**

Solvent	Chemical Shift (δ) ppm	Assignment	Reference
CDCl ₃	176.5	C=O	[1]
135.0	C-2, C-6 (ortho)	[1]	
131.8	C-4 (para)	[1]	
131.0	C-3, C-5 (meta)	[1]	
121.7	C-1 (ipso)	[1]	
20.5	-OCOCH ₃	[1]	

Table 3: IR Spectroscopic Data of **Diacetoxyiodobenzene** (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H stretch
~1710	Strong	C=O stretch (ester)
~1600-1450	Medium-Weak	Aromatic C=C skeletal vibrations
~1270	Strong	C-O stretch (ester)
~1010	Medium	In-plane C-H bend
~740	Strong	Out-of-plane C-H bend (monosubstituted benzene)
~680	Strong	Out-of-plane C-H bend (monosubstituted benzene)

Note: The IR data is based on the gas-phase spectrum from the NIST database. Solid-state spectra (e.g., KBr pellet) may show slight variations in peak positions and shapes.

Experimental Protocols

The following are detailed methodologies for the synthesis of **Diacetoxyiodobenzene** and the acquisition of its spectroscopic data.

2.1. Synthesis of **Diacetoxyiodobenzene**

This protocol is adapted from a literature procedure.[\[1\]](#)

Materials:

- Iodobenzene
- Glacial Acetic Acid (AcOH)
- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

- Acetaldehyde
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)
- 20-mL scintillation vial with a rubber septum
- Magnetic stir bar
- Oxygen balloon

Procedure:

- A 20-mL scintillation vial is charged with glacial acetic acid (2 mL), iodobenzene (82.2 mg, 0.401 mmol), and $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ (0.9 mg, 0.004 mmol, 1 mol%).
- The reaction vessel is purged with oxygen for 5 minutes.
- Acetaldehyde (224 μL , 4.07 mmol, 10.2 equiv) is added in one portion.
- The reaction mixture is stirred under an oxygen atmosphere (delivered by an inflated balloon) at 23 °C for 5 hours.
- The solvent is removed in vacuo.
- The residue is dissolved in dichloromethane.
- The organic layer is washed with distilled water and extracted with dichloromethane (3 x 7 mL).
- The combined organic layers are dried over MgSO_4 and the solvent is removed in vacuo to afford **Diacetoxiodobenzene** as a white solid.

2.2. NMR Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz for ^1H NMR, 100 MHz for ^{13}C NMR).

Sample Preparation:

- Approximately 5-10 mg of **Diacetoxyiodobenzene** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in an NMR tube.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- ^1H NMR: Spectra are recorded at a specific frequency (e.g., 400 MHz).^[2] The chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm).
- ^{13}C NMR: Spectra are recorded at a specific frequency (e.g., 100 MHz) with proton decoupling.^[2] The chemical shifts are referenced to the solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm).

2.3. FT-IR Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

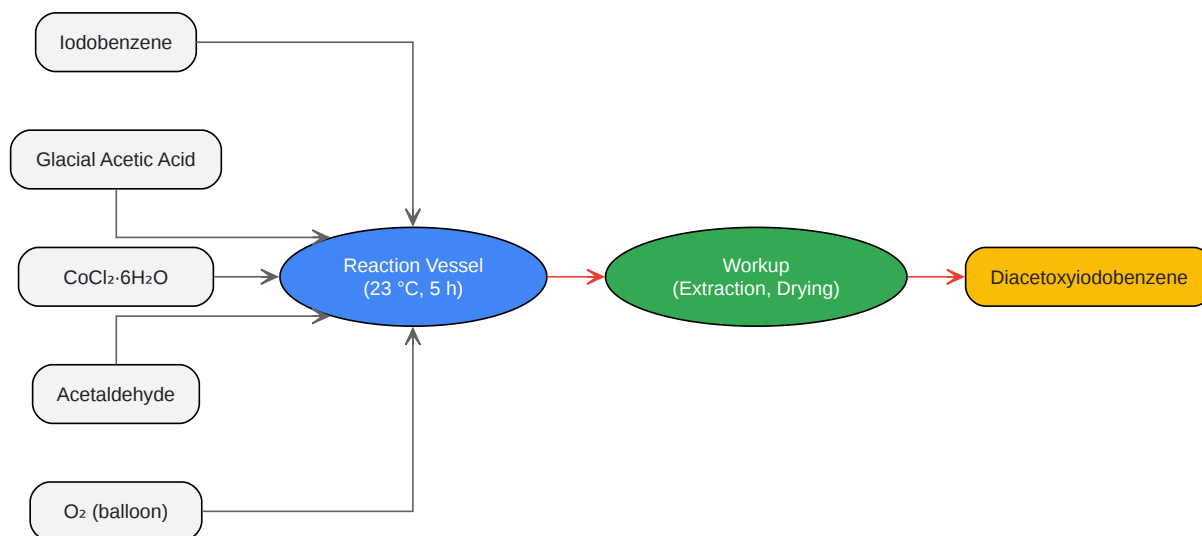
- A small amount of **Diacetoxyiodobenzene** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The infrared spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

Mandatory Visualizations

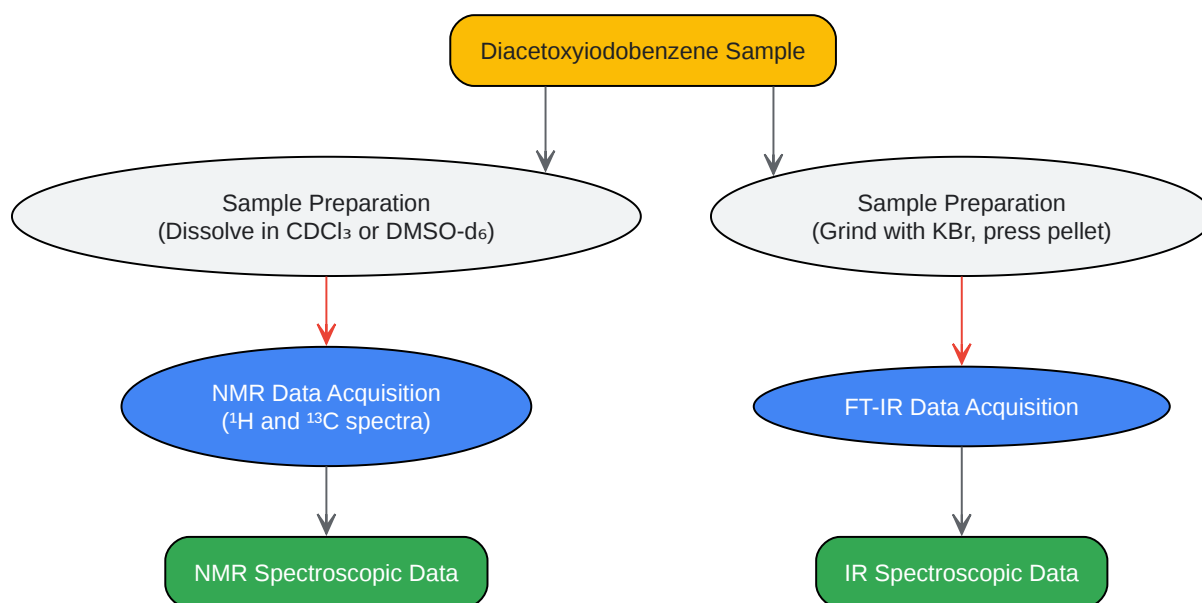
Diagram 1: Synthesis of **Diacetoxyiodobenzene**



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Caption: Workflow for the synthesis of **Diacetoxyiodobenzene**.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **Diacetoxyiodobenzene**.

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References

- 1. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
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